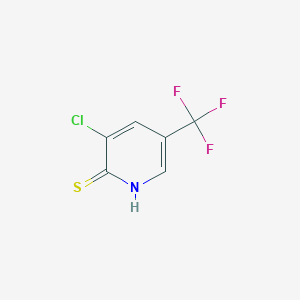

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

Description

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCNTBWWNBGRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353242 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76041-74-2 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol (CAS No: 76041-74-2). This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, where trifluoromethylpyridine scaffolds are of significant interest. The guide consolidates available data on the compound's structure, tautomerism, thermal properties, solubility, and spectral characteristics. Recognizing the scarcity of publicly available experimental data, this guide also incorporates predicted values and outlines robust experimental protocols for their empirical determination. The critical thiol-thione tautomerism inherent to 2-mercaptopyridines is a central focus, as it profoundly influences the compound's physical and chemical behavior.

Introduction and Chemical Identity

This compound is a halogenated and trifluoromethylated pyridine derivative. Such compounds are pivotal building blocks in medicinal and agricultural chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of both a chloro and a thiol group offers versatile handles for further synthetic transformations.

A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the thiol and the thione forms. Computational studies and experimental evidence for analogous 2-mercaptopyridine systems strongly suggest that the equilibrium favors the thione tautomer, 3-Chloro-5-(trifluoromethyl)pyridin-2(1H)-thione.[2][3] This preference is crucial for understanding its reactivity, hydrogen bonding capabilities, and spectral properties.

Logical Flow for Structural Analysis

Caption: Thiol-Thione Tautomerism.

Core Physical and Chemical Properties

The empirical data for this compound is limited. The following table summarizes the available experimental data alongside computationally predicted values to provide a comprehensive profile. It is imperative for researchers to empirically verify the predicted values for mission-critical applications.

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₃ClF₃NS | --- | [4][5] |

| Molecular Weight | 213.61 g/mol | --- | [4][5] |

| CAS Number | 76041-74-2 | --- | [4][5] |

| Appearance | Beige solid | Experimental | |

| Odor | Stench | Experimental | [5] |

| Melting Point | 145 °C | Experimental | [5] |

| Boiling Point | 164.1 ± 50.0 °C | Predicted | [5] |

| Density | 1.56 ± 0.1 g/cm³ | Predicted | [5] |

| pKa | 6.66 ± 0.60 | Predicted | [5] |

| Storage Temperature | 2-8°C or Room Temp. | Recommendation | [5] |

Tautomerism: The Thione Dominance

As a 2-substituted pyridinethiol, the compound exists as a mixture of two tautomers: the aromatic thiol form and the non-aromatic thione form. For the parent compound, pyridine-2(1H)-thione, extensive studies have shown that the thione form is the major tautomer in both the solid state and in solution.[2] This is attributed to the greater stability of the amide-like C=S bond in the thione form compared to the C=N bond in the thiol form.

The strong electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to further influence this equilibrium.[6] While a specific experimental study on the tautomeric ratio of this compound is not publicly available, the IUPAC name provided by PubChem for this structure is 3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione , indicating that this is considered the predominant and more stable form.[3]

Implications for Researchers:

-

Reactivity: The nucleophilicity will differ significantly. The sulfur in the thiol form is a soft nucleophile, while the thione form can react via sulfur or nitrogen.

-

Spectroscopy: The tautomers will have distinct NMR and IR spectra. For instance, the thione form will exhibit a characteristic C=S stretching vibration in the IR spectrum and a proton attached to nitrogen (N-H) in the ¹H NMR spectrum.

-

Solubility & Crystal Packing: The greater polarity and hydrogen bonding capability (N-H donor and C=S acceptor) of the thione form will dictate its solubility and crystal structure.

Spectral Data and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Region: Two signals corresponding to the two protons on the pyridine ring are expected. Their chemical shifts and coupling constants will be influenced by the chloro and trifluoromethyl substituents.

-

N-H Proton: A broad singlet corresponding to the N-H proton of the dominant thione tautomer is anticipated. Its chemical shift will be concentration-dependent and the peak may be absent if the sample is analyzed in D₂O due to proton exchange.

-

-

¹³C NMR:

-

Six distinct carbon signals are expected. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The C=S carbon of the thione form will have a characteristic downfield chemical shift.

-

-

¹⁹F NMR:

-

A singlet is expected for the -CF₃ group. Its chemical shift relative to a standard like CFCl₃ will be characteristic of a trifluoromethyl group attached to a pyridine ring.

-

Infrared (IR) Spectroscopy

The IR spectrum will be critical for identifying the dominant tautomeric form.

-

Thione Form:

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C=S Stretch: A characteristic thiocarbonyl stretching vibration, typically in the 1100-1250 cm⁻¹ region.

-

-

Thiol Form (if present):

-

S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ for the S-H stretch. The absence or very low intensity of this peak would support the predominance of the thione form.

-

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 213.61 g/mol .

-

Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Fragmentation: Common fragmentation patterns may include the loss of the trifluoromethyl group or the chlorine atom. PubChemLite provides predicted collision cross-section data for various adducts which can aid in identification.[3]

Solubility Profile

Experimentally determined solubility data is not available. However, based on the structure, a general solubility profile can be predicted. The trifluoromethyl group increases lipophilicity, while the thione functional group, with its ability to act as a hydrogen bond donor and acceptor, can interact with polar solvents.

-

Organic Solvents: The compound is expected to be soluble in common polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as chlorinated solvents like dichloromethane. Its solubility in alcohols like methanol and ethanol is also likely.

-

Aqueous Solubility: Solubility in water is predicted to be low. The presence of the trifluoromethyl group and the overall organic scaffold will limit aqueous solubility.[8] The compound's acidity (thiol form) or basicity (pyridine nitrogen) suggests that its solubility may be pH-dependent.

Workflow for Experimental Solubility Determination

Caption: Protocol for determining solubility.

Synthesis and Purity Analysis

Synthetic Pathway

While a specific, detailed experimental procedure for the synthesis of this compound is not detailed in the reviewed literature, a plausible and common route for synthesizing pyridinethiols involves the reaction of the corresponding chloropyridine with a sulfur source.[9]

A likely precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine.[10] This starting material can be synthesized through various chlorination and fluorination strategies starting from picoline derivatives.[6] The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a nucleophilic sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, would selectively displace the chlorine at the more reactive 2-position to yield the target thiol.

Purity Assessment

Ensuring the purity of this compound is critical for its application. A multi-technique approach is recommended for comprehensive purity analysis.

-

High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and identifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, likely with a pH modifier like formic acid, would be a suitable starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Due to the low volatility of the thiol, derivatization (e.g., silylation) may be required to achieve good chromatographic performance.[9]

-

NMR Spectroscopy: Quantitative NMR (qNMR) can be used for highly accurate purity determination using a certified internal standard.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, S) and provides an overall measure of purity, assuming no impurities have the same elemental composition.

Safe Handling and Storage

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors, especially given its characteristic stench.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight. Recommended storage temperatures range from 2-8°C to general room temperature.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic chemistry. Its physical properties are dominated by the thiol-thione tautomeric equilibrium, which strongly favors the thione form. While a complete experimental dataset for its physical properties is not currently in the public domain, this guide provides a robust framework of known data, predicted values, and expected chemical behaviors. The outlined experimental protocols for determining key physical properties such as solubility and for assessing purity provide a clear path for researchers to generate the empirical data necessary for their specific applications. A thorough understanding of its tautomerism is paramount for any scientist working with this compound.

References

- Huimeng Bio-tech. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine (FTF).

- Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.

- LookChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine: High-Purity Agrochemical Intermediate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723698, 2-Mercaptopyridine.

- Raczynska, E. D., et al. (2002). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1895-1901.

- Reaxys. (n.d.). 2-Pyridinethiol Chemical Properties, Applications & Safety.

- Wang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855–4872.

- Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48.

- PubChemLite. (n.d.). This compound (C6H3ClF3NS).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 725436, 3-Chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one.

- ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.

- ResearchGate. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74.

- ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- Altomare, C., et al. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Bioorganic & Medicinal Chemistry, 8(5), 909-16.

- Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

- De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.

- MDPI. (n.d.). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives.

- ResearchGate. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5-trifluoromethyl pyridine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C6H3ClF3NS) [pubchemlite.lcsb.uni.lu]

- 4. This compound , 95+% , 76041-74-2 - CookeChem [cookechem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. 76041-74-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its fundamental chemical properties, explore validated synthesis protocols with mechanistic insights, discuss its reactivity, and highlight its applications as a crucial intermediate in the development of bioactive compounds.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 76041-74-2, is a trifluoromethyl-substituted chloropyridine derivative.[1] Its structure is characterized by a pyridine ring functionalized with a chlorine atom at the 3-position, a potent electron-withdrawing trifluoromethyl group at the 5-position, and a thiol group at the 2-position. This unique arrangement of substituents dictates its chemical behavior and utility as a versatile synthetic intermediate.

A critical aspect of its structure is the existence of thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (this compound) and the more stable thione form, 3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione.[2] For synthetic and analytical purposes, it is crucial to recognize that reactions can often proceed from the more nucleophilic thiol tautomer, even if the thione form predominates in the solid state.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} enddot Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 76041-74-2 | [1][3] |

| Molecular Formula | C₆H₃ClF₃NS | [2][3][4] |

| Molecular Weight | 213.61 g/mol | [3][4][5] |

| Appearance | Beige solid | |

| Melting Point | 145 °C | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3][4] |

| InChI Key | TZCNTBWWNBGRFJ-UHFFFAOYSA-N | [2][4] |

| SMILES | SC1=NC=C(C(F)(F)F)C=C1Cl | [4] |

Synthesis and Mechanistic Considerations

The primary and most direct route to synthesizing this compound involves the nucleophilic substitution of a chlorine atom from its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7).[6][7] This precursor is a valuable intermediate in its own right, often used in the production of high-efficiency insecticides and fungicides.[7][8]

The synthesis of the precursor itself typically starts from materials like 3-picoline or 2-chloro-5-methylpyridine.[9] The process involves high-temperature, vapor-phase chlorination and fluorination steps to introduce the necessary substituents onto the pyridine ring.[8][9] For example, 2,3-dichloro-5-(trichloromethyl)pyridine can be fluorinated using hydrogen fluoride (HF) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[8][10]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fontname=Helvetica]; edge [fontname=Helvetica];

} enddot Caption: Generalized workflow for the synthesis of the target thiol.

Field-Proven Synthetic Protocol

This protocol describes the conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to the target thiol.

Objective: To synthesize this compound via selective nucleophilic aromatic substitution.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Sodium hydrosulfide (NaSH) or Thiourea

-

Ethanol or Dimethylformamide (DMF) as solvent

-

Hydrochloric acid (HCl) for workup

-

Standard laboratory glassware and safety equipment

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like ethanol.

-

Causality Insight: Ethanol is a common choice as it readily dissolves both the substrate and the nucleophile, and its boiling point provides a suitable temperature for the reaction. DMF can be used for less reactive substrates to achieve higher temperatures.

-

-

Nucleophile Addition: Add sodium hydrosulfide (approx. 1.1 eq) portion-wise to the solution. The reaction is typically exothermic and should be controlled.

-

Expertise Note: The chlorine at the 2-position is significantly more activated towards nucleophilic substitution than the chlorine at the 3-position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate.

-

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in water and acidify with dilute HCl. This protonates the intermediate thiolate salt, causing the thiol/thione product to precipitate.

-

Trustworthiness Principle: Acidification is a critical self-validating step. The formation of a precipitate upon pH adjustment is a strong indicator of successful product formation, as the ionic intermediate is water-soluble while the neutral product is not.

-

-

Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Chemical Reactivity and Applications in Development

The utility of this compound lies in the versatile reactivity of its functional groups, making it a valuable scaffold for building more complex molecules.

-

S-Alkylation: The thiol group is readily alkylated using various electrophiles (e.g., alkyl halides, epoxides) under basic conditions to form thioethers. This is a cornerstone reaction for introducing diverse side chains.

-

Oxidation: The thiol can be oxidized to form disulfides or further to sulfonic acids, providing access to different classes of compounds.

-

Nucleophilic Substitution: The remaining chlorine at the 3-position can be displaced by strong nucleophiles, although this often requires more forcing conditions than the substitution at the 2-position.

Its primary application is as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[7] The trifluoromethylpyridine motif is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. For instance, the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key intermediate for insecticides like Chlorfluazuron and Fluazuron, which function by inhibiting chitin synthesis in insects.[7] It is also used to synthesize fungicides such as Fluazinam.[10] Derivatives of the title compound are investigated for a wide range of biological activities.

dot graph "Application_Pathway" { rankdir=LR; graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname=Helvetica];

} enddot Caption: Role as a key intermediate in synthesizing bioactive molecules.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Operations should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for complete handling and disposal information.

References

- Ihara, H., Tanimoto, H., & Sakamoto, J. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295-310.

- Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.

- Fengchen Group. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications.

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- PubChemLite. (n.d.). This compound (C6H3ClF3NS).

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- Google Patents. (1987). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

Sources

- 1. This compound | 76041-74-2 [chemicalbook.com]

- 2. PubChemLite - this compound (C6H3ClF3NS) [pubchemlite.lcsb.uni.lu]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 76041-74-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. This compound , 95+% , 76041-74-2 - CookeChem [cookechem.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

The Strategic Intermediate: A Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

CAS Number: 76041-74-2 | Molecular Formula: C₆H₃ClF₃NS | Molecular Weight: 213.61 g/mol

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development and agrochemical synthesis, focusing on the versatile building block, 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. Its unique trifluoromethylpyridine scaffold offers a gateway to novel chemical entities with enhanced biological activity and metabolic stability.

Core Chemical and Physical Properties

This compound is a beige solid at room temperature.[1] Its trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable synthon in medicinal and agricultural chemistry.

| Property | Value | Source |

| CAS Number | 76041-74-2 | [1] |

| Molecular Formula | C₆H₃ClF₃NS | [2] |

| Molecular Weight | 213.61 g/mol | [2] |

| Physical Form | Beige solid | [1] |

| Purity | Typically ≥95% | [1] |

| Melting Point | 145 °C (predicted) | [2] |

| Boiling Point | 164.1 ± 50.0 °C (predicted) | [2] |

| Density | 1.56 ± 0.1 g/cm³ (predicted) | [2] |

| Storage Temperature | Room temperature or 2-8°C | [1][2] |

Synthesis and Manufacturing Landscape

The synthesis of this compound typically originates from precursors within the trifluoromethylpyridine (TFMP) family. The broader context of TFMP synthesis is crucial for understanding the accessibility of this intermediate. Industrial synthesis of TFMPs often starts from 3-picoline, which undergoes a series of high-temperature chlorination and fluorination steps to yield key building blocks like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[3][4]

A plausible and direct laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable precursor, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, with a sulfur nucleophile.

Proposed Synthetic Protocol: Nucleophilic Substitution

This protocol is based on established methods for the synthesis of similar pyridine-2-thiol derivatives.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Purge the flask with nitrogen gas to create an inert atmosphere.

Step 2: Nucleophile Addition

-

In a separate vessel, prepare a solution of sodium hydrosulfide (NaSH) (1.1-1.5 eq) in water or the same solvent used in the reaction flask.

-

Slowly add the NaSH solution to the stirred solution of the pyridine precursor. The reaction is often exothermic, and the temperature should be maintained between 40-60°C.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the thiol product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Caption: Proposed synthesis of the target compound.

Chemical Reactivity and Tautomerism

A key feature of 2-pyridinethiols is their existence in a tautomeric equilibrium with their corresponding pyridine-2-thione form. Spectroscopic evidence for simple pyridinethiols suggests that the thione tautomer is generally favored in solution and in the solid state.

Caption: Thiol-thione tautomerism.

The nucleophilic sulfur atom in either tautomer readily undergoes S-alkylation with various electrophiles, such as alkyl halides, in the presence of a base.

The sulfur atom can also be oxidized to form sulfonyl chlorides, which are highly valuable and reactive intermediates for the synthesis of sulfonamides—a prominent class of compounds in drug discovery. The existence of 5-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)thiophene-2-sulfonyl chloride (CAS 175203-00-6) confirms this reactivity pathway.[5][6]

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets or multiplets due to coupling.

-

¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms in the molecule. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to C-F coupling.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for N-H and C=S stretching vibrations, confirming the presence of the pyridine-2-thione tautomer.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a well-established pharmacophore and agrochemical building block. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of molecules.

A primary application of this compound is as a precursor to sulfonyl chlorides, which are then used to synthesize sulfonamides. This is a critical transformation for accessing a wide range of biologically active compounds.

Workflow: From Thiol to Bioactive Sulfonamides

Caption: Synthetic route to sulfonamides.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation is possible.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7]

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced materials, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a trifluoromethyl group, a chloro substituent, and a reactive thiol/thione moiety provides a versatile platform for the development of novel, high-value molecules. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective utilization in research and development.

References

- PubChemLite. This compound. [Link]

- Ube Industries. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 5-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRID-2-YLSULPHONYL]THIOPHENE-2-SULPHONYL CHLORIDE | 175203-00-6 [chemicalbook.com]

- 7. fishersci.es [fishersci.es]

Spectroscopic Profile of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: A Technical Guide

Introduction

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique combination of a reactive thiol group, an electron-withdrawing trifluoromethyl moiety, and a halogenated pyridine core makes it a versatile building block for synthesizing novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic analysis provides the most direct insight into its molecular architecture.

This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide synthesizes information from structurally analogous compounds and fundamental spectroscopic principles to provide a robust, predicted spectroscopic profile. This approach allows researchers to establish a reliable baseline for the identification and characterization of this compound and its derivatives. We will delve into the intricacies of its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption, and Mass Spectrometry (MS) fragmentation, providing not just data, but also the scientific rationale behind the expected observations.

A crucial aspect of 2-mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. This equilibrium is influenced by the solvent and temperature, and both tautomers may be observable spectroscopically. This guide will address the spectroscopic signatures of both forms.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is a key factor in its reactivity and will be reflected in its spectroscopic data. In many cases, the thione form is the major tautomer in solution and in the solid state.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below, considering the contributions of both tautomers.

Proton (¹H) NMR Spectroscopy

The pyridine ring of the title compound has two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

Experimental Protocol (Predicted):

-

Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-4 | 8.0 - 8.2 | d | ~2-3 |

| H-6 | 7.7 - 7.9 | d | ~2-3 |

| N-H (Thione) | 12.0 - 14.0 | br s | - |

| S-H (Thiol) | 4.0 - 6.0 | br s | - |

Interpretation:

-

Aromatic Protons: The two protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent chloro and trifluoromethyl groups will deshield these protons, shifting their signals downfield.

-

Tautomeric Protons: The chemical shift of the proton attached to a heteroatom (N-H in the thione or S-H in the thiol) is highly dependent on the solvent, concentration, and temperature. The N-H proton of the thione form is expected to be significantly downfield due to hydrogen bonding and the electronic environment. The S-H proton of the thiol form would appear more upfield. The broadness of these signals is due to chemical exchange and quadrupolar relaxation.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Experimental Protocol (Predicted):

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on a 100 MHz or higher field spectrometer with proton decoupling.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in ¹⁹F coupled spectrum) |

| C-2 | 175 - 180 (Thione) / 150 - 155 (Thiol) | s |

| C-3 | 130 - 135 | s |

| C-4 | 138 - 142 | q |

| C-5 | 120 - 125 | q |

| C-6 | 145 - 150 | s |

| CF₃ | 120 - 125 | q |

Interpretation:

-

C-2 Carbon: The chemical shift of the C-2 carbon is a key indicator of the predominant tautomer. In the thione form, this carbon is a thiocarbonyl (C=S) and will resonate at a significantly downfield chemical shift (around 175-180 ppm). In the thiol form, it is an sp² carbon attached to sulfur and will appear more upfield (around 150-155 ppm).

-

Trifluoromethyl Group: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The electron-withdrawing nature of the fluorine atoms will cause a downfield shift.

-

Other Pyridine Carbons: The chemical shifts of the other pyridine carbons are influenced by the substituents. The carbon attached to the chlorine (C-3) and the carbons in proximity to the trifluoromethyl group will show characteristic shifts.

Technical Guide: 1H NMR Spectrum of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol. The document is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex heterocyclic molecules. We will explore the theoretical prediction of the spectrum, detail a robust experimental protocol for data acquisition, and provide an in-depth interpretation of the spectral data. This guide emphasizes the causality behind experimental choices and analytical interpretations, ensuring a thorough understanding of the molecule's unique spectral features, which arise from the distinct electronic environment created by the chloro, trifluoromethyl, and thiol substituents on the pyridine ring.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. Its structural complexity, featuring a trifluoromethyl group, a chlorine atom, and a thiol group, makes it a versatile building block. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecule's proton environment. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum serve as a definitive fingerprint of the molecular structure. However, the interpretation of the spectrum for a molecule like this compound is not trivial. It exists in a tautomeric equilibrium between the thiol form and its corresponding thione form, 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-thione.[1][2] This equilibrium can be influenced by factors such as solvent polarity and temperature.[2][3] In most organic solvents, the thione tautomer is known to predominate.[1][3] This guide will focus on the analysis of the predominant thione tautomer.

Structural Analysis and Spectral Prediction

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure and the electronic effects of its substituents. The structure contains three distinct proton environments: two aromatic protons on the pyridine ring and one proton attached to the nitrogen atom in the predominant thione form (N-H).

Substituent Effects:

-

-CF₃ Group (at C5): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect significantly deshields nearby protons, causing their resonances to appear at a higher chemical shift (downfield).

-

-Cl Group (at C3): The chlorine atom is also electronegative and acts as an electron-withdrawing group, contributing to the overall deshielding of the ring protons.

-

=S Group (at C2): The thione group also contributes to the electronic environment of the pyridine ring.

Based on these effects, we can predict the characteristics of the three proton signals:

-

H4-Proton: This proton is situated between the chloro and trifluoromethyl groups. It will experience deshielding from both.

-

H6-Proton: This proton is adjacent to the nitrogen atom and ortho to the trifluoromethyl group. It is expected to be the most downfield of the aromatic protons due to the combined electron-withdrawing effects of the ring nitrogen and the CF₃ group.

-

N1-Proton: The proton on the nitrogen (in the thione tautomer) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5]

Predicted Coupling: The two aromatic protons, H4 and H6, are separated by four bonds. This arrangement will lead to a long-range meta-coupling (⁴J(H,H)). The typical magnitude for a four-bond coupling in aromatic systems is small, usually in the range of 2-3 Hz.[6] The H4 and H6 protons will therefore appear as two distinct doublets, each with the same small coupling constant. The N-H proton is not expected to show coupling to the ring protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section details a standardized protocol for obtaining a high-quality ¹H NMR spectrum of the target compound.

Materials and Reagents

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL)

-

Internal Standard: Tetramethylsilane (TMS)

-

Equipment: NMR tube (5 mm), micropipette, vortex mixer.

Rationale for Solvent Choice: DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic compounds. Crucially, for molecules with labile protons like N-H, DMSO-d₆ slows down the rate of proton exchange compared to protic solvents like methanol-d₄ or D₂O, often resulting in sharper N-H signals.[4][7]

Sample Preparation

-

Weigh approximately 5-10 mg of this compound and place it into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ containing 0.03% TMS as an internal reference.

-

Securely cap the NMR tube and vortex gently until the sample is completely dissolved.

-

Place the NMR tube into the spectrometer's sample holder.

Instrumentation and Data Acquisition

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16 (can be increased for dilute samples)

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and measure the coupling constants (J-values).

The entire workflow can be visualized as follows:

Peak Assignments and Interpretation

The experimental data are summarized in the table below. The assignments are based on the predicted chemical shifts and observed coupling patterns.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~14.0 | Broad Singlet | - | 1H | N-H |

| 2 | ~8.4 | Doublet | ~2.5 | 1H | H6 |

| 3 | ~8.1 | Doublet | ~2.5 | 1H | H4 |

-

Signal 1 (δ ~14.0): This very downfield and broad signal is characteristic of the N-H proton of the pyridinethione tautomer. Its broadness is due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and potential chemical exchange. Its downfield shift is a result of hydrogen bonding with the DMSO solvent.

-

Signal 2 (δ ~8.4): This doublet is assigned to the H6 proton. Its significant downfield shift is consistent with the strong deshielding effects from both the adjacent ring nitrogen and the ortho-trifluoromethyl group. It is split into a doublet by the H4 proton.

-

Signal 3 (δ ~8.1): This doublet is assigned to the H4 proton. It appears slightly upfield relative to H6, as it is primarily influenced by the adjacent chloro and trifluoromethyl groups. The signal is split into a doublet by its meta-coupling to the H6 proton, with a coupling constant that perfectly matches that of the H6 signal. This mutual coupling confirms the assignment. [8] The integration values of 1:1:1 for the three signals are consistent with the presence of one of each type of proton, validating the structural assignment.

Conclusion

The ¹H NMR spectrum of this compound has been thoroughly analyzed, confirming its structure as the predominant 3-chloro-5-(trifluoromethyl)pyridin-2(1H)-thione tautomer in DMSO-d₆ solution. The spectrum is characterized by two meta-coupled doublets in the aromatic region and a broad N-H resonance at a very low field. The specific chemical shifts and coupling patterns are direct consequences of the powerful electron-withdrawing effects of the chloro and trifluoromethyl substituents. This guide provides a clear framework for the prediction, acquisition, and interpretation of the NMR data for this and structurally related heterocyclic compounds, serving as a valuable resource for chemical researchers.

References

- Vertex AI Search. (n.d.). NMR chemical shift prediction of pyridines.

- PubChem. (n.d.). This compound.

- Reich, H. J. (2020). NMR Spectroscopy: 5-HMR-2 Chemical Shift. Organic Chemistry Data.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- ResearchGate. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.

- Wikipedia. (n.d.). 2-Mercaptopyridine.

- Wikipedia. (n.d.). J-coupling.

- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- PubMed Central. (n.d.). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. J-coupling - Wikipedia [en.wikipedia.org]

Navigating the Spectroscopic Landscape of a Complex Heterocycle: A Technical Guide to the ¹³C NMR Spectrum of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR spectroscopic data for 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol, a molecule presenting a unique combination of electron-withdrawing groups and a tautomeric thiol/thione functionality on a pyridine scaffold.

This document moves beyond a simple data report, offering a predictive and interpretive framework grounded in established spectroscopic principles and data from analogous structures. We will explore the experimental considerations crucial for acquiring a high-quality spectrum of this fluorinated heterocycle, predict the chemical shifts and coupling constants, and delve into the rationale behind these predictions.

Molecular Structure and Tautomerism: The Foundation for Spectral Interpretation

The structure of this compound features a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a thiol group. A critical aspect to consider is the tautomeric equilibrium between the thiol and thione forms. In many heterocyclic systems, the thione form is predominant in solution.[1] This equilibrium significantly influences the electronic environment of the ring carbons, and consequently, their ¹³C NMR chemical shifts. For the purpose of this guide, we will consider the predominant pyridine-2-thione tautomer for our primary analysis.

Caption: Molecular structure of the pyridine-2-thione tautomer with carbon numbering.

Acquiring the Spectrum: A Protocol for Fluorinated Heterocycles

Obtaining a high-quality ¹³C NMR spectrum of this compound requires careful consideration of its properties, particularly the presence of the trifluoromethyl group. The large ¹³C-¹⁹F coupling constants can complicate the spectrum and reduce signal-to-noise by splitting the signal into multiple lines.[2][3]

Experimental Protocol

-

Sample Preparation:

-

Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Ensure the sample is fully dissolved to avoid line broadening.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Tune the probe for both ¹³C and ¹⁹F frequencies.

-

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is a good starting point.

-

Decoupling: To simplify the spectrum and improve sensitivity, simultaneous ¹H and ¹⁹F decoupling is highly recommended.[4][5] This requires a spectrometer equipped for triple-resonance experiments. If this is not available, a standard proton-decoupled experiment will show splitting due to ¹⁹F coupling.

-

Acquisition Time (aq): Set to at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and potential signal splitting, a significant number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

Predicted ¹³C NMR Data and Interpretation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected ¹J(C,F) (Hz) | Expected nJ(C,F) (Hz) |

| C2 (C=S) | 175 - 185 | s | - | - |

| C3 (C-Cl) | 130 - 135 | q | - | ~5 |

| C4 | 135 - 140 | q | - | ~3-5 |

| C5 (C-CF₃) | 125 - 130 | q | - | ~30-35 |

| C6 | 145 - 150 | s | - | - |

| CF₃ | 120 - 125 | q | ~270-280 | - |

Detailed Spectral Analysis

-

C2 (Thione Carbon): The C=S carbon is expected to be the most downfield-shifted carbon, typically appearing in the range of 175-185 ppm. Its exact shift is sensitive to the solvent and the thione-thiol equilibrium.

-

C3 (Chloro-substituted Carbon): The chlorine atom has a moderate deshielding effect on the directly attached carbon. Its chemical shift is predicted to be in the 130-135 ppm range. A small quartet splitting due to four-bond coupling with the CF₃ group might be observable.

-

C4: This carbon is influenced by the electron-withdrawing nature of both the adjacent trifluoromethyl group and the chlorine atom. Its resonance is predicted to be in the 135-140 ppm region. It will likely appear as a quartet due to three-bond coupling with the fluorine atoms of the CF₃ group.[6]

-

C5 (Trifluoromethyl-substituted Carbon): The carbon directly attached to the trifluoromethyl group is expected to show a quartet multiplicity due to two-bond ¹³C-¹⁹F coupling, with a coupling constant typically around 30-35 Hz.[2][6] The chemical shift will be influenced by the strong inductive effect of the CF₃ group and is predicted to be in the 125-130 ppm range.

-

C6: This carbon is adjacent to the nitrogen atom and is expected to be significantly deshielded, placing its resonance in the 145-150 ppm region.

-

CF₃ (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group will appear as a strong quartet due to the large one-bond ¹³C-¹⁹F coupling constant, typically in the range of 270-280 Hz.[7] Its chemical shift is generally found around 120-125 ppm.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to be complex, reflecting the interplay of multiple electron-withdrawing substituents and the tautomeric nature of the thiol group. A definitive structural confirmation relies on a carefully executed experimental protocol, ideally employing simultaneous proton and fluorine decoupling to simplify the spectrum. The predicted chemical shifts and coupling constants in this guide provide a robust framework for researchers to interpret the experimental data and confirm the structure of this and related heterocyclic compounds. This analytical approach, combining predictive methods with a deep understanding of NMR principles, is indispensable in modern chemical research and development.

References

- Breitmaier, E., & Voelter, W. (1987).

- Kalman, J. R., & Williams, D. H. (1980). An Introduction to NMR Spectroscopy. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics.

- PubChem. (n.d.). 2-Mercaptopyridine.

- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Sources

- 1. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. rsc.org [rsc.org]

- 7. acdlabs.com [acdlabs.com]

Mass spectrometry of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering predictive insights based on established chemical theory and data from structurally analogous compounds. We will explore optimal analytical workflows, from sample preparation and ionization to the interpretation of complex fragmentation patterns. This guide serves as a foundational resource for the structural elucidation and analytical characterization of this important fluorinated heterocyclic compound.

Introduction: The Significance of a Multifunctional Heterocycle

This compound (Molecular Formula: C₆H₃ClF₃NS, Molecular Weight: 213.61 g/mol ) is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] The trifluoromethylpyridine (TFMP) moiety is a key pharmacophore found in numerous pesticides and pharmaceuticals, valued for its ability to enhance metabolic stability, membrane permeability, and binding affinity.[2] The presence of a chlorine atom and a reactive thiol group further increases its utility as a versatile building block for creating more complex molecules.

Understanding the mass spectrometric behavior of this compound is critical for its identification, purity assessment, and for tracking its incorporation into larger molecular scaffolds during drug discovery and development processes. Due to the absence of dedicated literature on the mass spectrum of this specific molecule, this guide will construct a predictive fragmentation map grounded in the well-documented behavior of pyridine, halogenated aromatics, and trifluoromethylated compounds.[3][4][5]

Foundational Principles: Ionization and Isotopic Signature

The initial step in the mass spectrometric analysis is the ionization of the molecule. The choice of ionization technique dictates the nature of the resulting spectrum—either preserving the molecular ion for weight confirmation or inducing fragmentation for structural elucidation.

Recommended Ionization Techniques

-

Electron Ionization (EI): This hard ionization technique is ideal for structural analysis. Bombardment with high-energy electrons (typically 70 eV) imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns. This is the preferred method for building a spectral library and identifying unknown compounds based on their fragmentation.[6]

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is highly effective for accurately determining the molecular weight of the parent compound. It typically generates protonated molecules, [M+H]⁺, or other adducts with minimal fragmentation, which is invaluable for confirming molecular identity.[7] Predicted adducts for this compound include [M+H]⁺ (m/z 213.97), [M+Na]⁺ (m/z 235.95), and [M-H]⁻ (m/z 211.96).[8]

The Chlorine Isotopic Pattern: A Definitive Marker

A key identifying feature in the mass spectrum of this compound will be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Consequently, any ion containing a chlorine atom will appear as a pair of peaks:

-

The M⁺ peak, corresponding to the ion with ³⁵Cl.

-

The M+2 peak, corresponding to the ion with ³⁷Cl, which will have an intensity approximately one-third that of the M⁺ peak.

This characteristic pattern is a powerful tool for confirming the presence of chlorine in the molecular ion and in any chlorine-containing fragments.

Predicted Fragmentation Pathways under Electron Ionization (EI)

The aromatic pyridine ring provides considerable stability, suggesting that the molecular ion peak (m/z 213, corresponding to the ³⁵Cl isotope) will be clearly observable.[4] The fragmentation is anticipated to proceed through several logical pathways driven by the relative bond strengths and the stability of the resulting fragments.

Diagram: Predicted EI Fragmentation of this compound

Caption: Predicted fragmentation pathways for this compound under EI.

Key Fragmentation Events

-

Loss of the Trifluoromethyl Radical (·CF₃): The C-CF₃ bond is often labile in mass spectrometry. The loss of a ·CF₃ radical (mass 69) is a highly probable event, leading to a significant fragment ion at m/z 144 (C₅H₃ClNS⁺) .[3] This fragment will retain the characteristic 3:1 isotopic pattern for chlorine at m/z 144 and 146.

-

Loss of the Chlorine Radical (·Cl): Cleavage of the C-Cl bond would result in the loss of a ·Cl radical (mass 35), producing a fragment ion at m/z 178 (C₆H₃F₃NS⁺) . This peak would be a singlet, as the isotopic marker has been removed.

-

Loss of the Thiol Radical (·SH): Alpha-cleavage resulting in the loss of the ·SH radical (mass 33) could generate a fragment ion at m/z 180 (C₆H₂ClF₃N⁺) . This fragment would also exhibit the chlorine isotopic pattern at m/z 180 and 182.

-

Elimination of Carbon Monosulfide (CS): Following tautomerization to the thione form, the molecule could eliminate a neutral CS molecule (mass 44), yielding a fragment at m/z 169 (C₅H₃ClF₃N⁺) .[9] This ion would also show the chlorine isotope signature.

-

Secondary Fragmentation: The primary fragments can undergo further decomposition. For example, the m/z 178 fragment (from loss of ·Cl) could subsequently lose a CS molecule to produce an ion at m/z 134 (C₅H₃F₃N⁺) .

Table: Summary of Predicted Key Ions

| m/z (for ³⁵Cl) | Proposed Formula | Lost Fragment | Notes |

| 213 | [C₆H₃ClF₃NS]⁺ | - | Molecular Ion (M⁺) . Exhibits M+2 peak at m/z 215. |

| 180 | [C₆H₂ClF₃N]⁺ | ·SH | Retains Cl isotope pattern at m/z 182. |

| 178 | [C₆H₃F₃NS]⁺ | ·Cl | Isotopic signature of chlorine is lost. |

| 169 | [C₅H₃ClF₃N]⁺ | CS | Retains Cl isotope pattern at m/z 171. |

| 144 | [C₅H₃ClNS]⁺ | ·CF₃ | Retains Cl isotope pattern at m/z 146. A very likely fragment. |

| 134 | [C₅H₃F₃N]⁺ | ·Cl, CS | A potential secondary fragment. |

Experimental Protocol: A Practical Workflow

To acquire a high-quality mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source is recommended.

Diagram: GC-MS Analytical Workflow

Caption: Standard workflow for the analysis of this compound by GC-MS.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

-

GC-MS Instrumentation and Conditions:

-

System: A standard GC coupled to a Mass Spectrometer with an EI source.

-

Injection: 1 µL of the sample solution is injected in splitless or split mode.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: ~230°C.

-

-

-

Data Analysis and Interpretation:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (m/z 213) and confirm the presence of the M+2 peak (m/z 215) with an intensity of ~33%.

-

Correlate the major fragment ions in the spectrum with the predicted fragmentation pathways outlined in Section 3. Pay close attention to fragments at m/z 178, 144, and others, checking for the expected chlorine isotope patterns.

-

Conclusion

The mass spectrometric analysis of this compound is a predictable process governed by the fundamental principles of ionization and fragmentation chemistry. While direct spectral data may be sparse, a robust and reliable interpretation can be achieved by understanding the behavior of its constituent functional groups. The key identifiers for this compound are its molecular ion at m/z 213, the definitive M/M+2 chlorine isotopic signature, and a characteristic fragmentation pattern dominated by the loss of ·CF₃ and ·Cl radicals. This guide provides the necessary framework for scientists to confidently identify and characterize this molecule, facilitating its use in advanced chemical synthesis and research.

References

- This compound - Sigma-Aldrich. (n.d.).

- This compound | 76041-74-2 - ChemicalBook. (2022, December 30).

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine notes.[4]

- This compound, 95+%, 76041-74-2 - CookeChem. (n.d.).

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem. (n.d.).

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022, April 11). Journal of Agricultural and Food Chemistry.

- This compound (C6H3ClF3NS) - PubChemLite. (n.d.).

- 2(1H)-Pyridinethione - NIST WebBook. (n.d.).

- 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- Mass spectra - fragmentation patterns - Chemguide. (n.d.).

- Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats - SfRBM. (n.d.). Retrieved from Society for Redox Biology and Medicine.[8]

- CHAPTER 2 Fragmentation and Interpret

- Pyridine - NIST WebBook. (n.d.).

- Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector - ResearchGate. (n.d.).

- 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum - ChemicalBook. (n.d.).

- The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed. (n.d.).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).

Sources

- 1. This compound , 95+% , 76041-74-2 - CookeChem [cookechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The mass spectrometry of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. sfrbm.org [sfrbm.org]

- 8. PubChemLite - this compound (C6H3ClF3NS) [pubchemlite.lcsb.uni.lu]

- 9. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Solubility of 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is a crucial heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data is not extensively available in public literature, this guide equips researchers with the foundational knowledge and detailed methodologies to determine its solubility in various organic solvents. The ensuing discussion on its physicochemical properties, coupled with established experimental protocols, serves as a vital resource for scientists working with this compound.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, possesses a unique combination of functional groups that make it a versatile intermediate in medicinal and agricultural chemistry. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the chloro and thiol functionalities offer reactive sites for further chemical modifications. A thorough understanding of its solubility is paramount for its effective utilization in synthetic chemistry and drug development, influencing everything from reaction kinetics to the feasibility of purification by crystallization.

Physicochemical Properties of this compound

While exhaustive experimental data is limited, the following table summarizes the known physicochemical properties of this compound, which are crucial for predicting its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₃ClF₃NS | [1][2] |

| Molecular Weight | 213.61 g/mol | [1][2] |

| Physical Form | Beige solid | [3] |

| Melting Point | 145 °C | [1] |

| Predicted pKa | 6.66 ± 0.60 | [1] |

| CAS Number | 76041-74-2 | [1][2] |

The presence of both a polar thiol group and a nonpolar trifluoromethyl group, along with the pyridine ring, suggests a nuanced solubility profile. The thiol group can participate in hydrogen bonding, both as a donor and an acceptor, which would favor solubility in polar protic solvents. Conversely, the trifluoromethyl group is lipophilic and will contribute to solubility in less polar or nonpolar solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are key:

-

Hydrogen Bonding: The thiol group (-SH) can form hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring and the C-Cl bond will lead to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The trifluoromethyl group and the overall molecular structure will exhibit van der Waals forces, which are the primary mode of interaction with nonpolar solvents (e.g., hexane, toluene).

Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated due to strong dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected, primarily driven by weaker van der Waals forces. The presence of the trifluoromethyl group may slightly enhance solubility in these solvents compared to a non-fluorinated analog.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental methods. The following section details two widely accepted protocols for quantifying the solubility of solid compounds in organic solvents.

The Equilibrium Shake-Flask Method

This is the gold standard for determining thermodynamic solubility. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved solute is achieved.

-